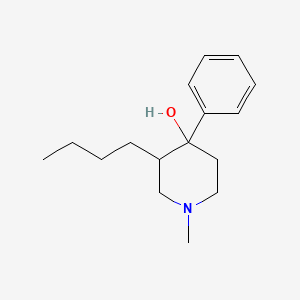

3-butyl-1-methyl-4-phenylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-1-methyl-4-phenylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-4-8-15-13-17(2)12-11-16(15,18)14-9-6-5-7-10-14/h5-7,9-10,15,18H,3-4,8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWUHCIUQIOCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(CCC1(C2=CC=CC=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Butyl 1 Methyl 4 Phenylpiperidin 4 Ol and Its Analogs

Strategies for Piperidine (B6355638) Ring Formation and Functionalization

The construction of the 3,4-disubstituted piperidine core of 3-butyl-1-methyl-4-phenylpiperidin-4-ol can be approached through several strategic pathways. These methods focus on the efficient formation of the heterocyclic ring with the desired substituents in place or in a form that allows for their subsequent introduction.

Grignard Reagent-Mediated Construction of 4-Hydroxylated Piperidines

A primary and direct method for the synthesis of 4-hydroxylated piperidines, such as the target compound, involves the addition of an organometallic reagent to a suitably substituted 4-piperidone (B1582916) precursor. The Grignard reaction, utilizing phenylmagnesium bromide, is a classic and effective approach for introducing the C4-phenyl group and generating the tertiary alcohol functionality. masterorganicchemistry.commasterorganicchemistry.com

The key precursor for this synthesis is 3-butyl-1-methyl-4-piperidone. The reaction proceeds via the nucleophilic addition of the phenyl group from the Grignard reagent to the carbonyl carbon of the piperidone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired 4-hydroxyl group. masterorganicchemistry.com The general scheme for this reaction is depicted below:

Scheme 1: Grignard reaction for the synthesis of this compound.

The efficiency and stereochemical outcome of this reaction can be influenced by several factors, including the nature of the Grignard reagent, the solvent, and the temperature. nih.gov While this method is straightforward, controlling the stereochemistry at the C3 and C4 positions can be challenging and often results in a mixture of diastereomers. rsc.org

Table 1: Examples of Grignard Reactions for the Synthesis of 4-Hydroxypiperidines

| Precursor | Grignard Reagent | Product | Reference |

| 1-Benzyl-4-piperidone | Benzylmagnesium bromide | 4-Benzyl-1-benzyl-4-hydroxypiperidine | orgsyn.org |

| 1-Methyl-3-alkyl-4-piperidone | Phenylmagnesium bromide | 1-Methyl-3-alkyl-4-phenyl-4-hydroxypiperidine | rsc.org |

| N-Acylpyrazinium salt | Phenylmagnesium bromide | Phenyl-substituted dihydropyrazine | nih.gov |

Intramolecular Cyclization Approaches to Piperidine Systems (e.g., Aza-Heck, Radical Cyclization)

Intramolecular cyclization strategies offer a powerful means to construct the piperidine ring with a high degree of control over substitution patterns. These methods involve the formation of a key carbon-carbon or carbon-nitrogen bond within an acyclic precursor.

The Aza-Heck reaction is a palladium-catalyzed intramolecular cyclization of an amine onto an alkene. princeton.edu For the synthesis of a 3-butyl-4-phenylpiperidine precursor, a suitable acyclic amine bearing a pendant alkene and an appropriately positioned aryl group could be designed to undergo a 6-endo-trig cyclization. While powerful, achieving the desired substitution pattern and oxidation state of the target molecule directly from an Aza-Heck reaction can be complex and may require subsequent functional group manipulations.

Radical cyclization provides another avenue for piperidine ring formation. nih.gov This approach typically involves the generation of a radical on an acyclic precursor, which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the six-membered ring. researchgate.net For instance, an aminoalkyl radical could cyclize onto a double bond to form the piperidine skeleton. harvard.edu The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical consideration and is influenced by the substitution pattern of the acyclic precursor. nih.gov

Table 2: Comparison of Intramolecular Cyclization Methods for Piperidine Synthesis

| Method | Catalyst/Initiator | Key Transformation | Advantages | Challenges |

| Aza-Heck Cyclization | Palladium catalyst | Intramolecular aminopalladation followed by β-hydride elimination | High functional group tolerance | Control of regioselectivity and oxidation state |

| Radical Cyclization | Radical initiator (e.g., AIBN) | Intramolecular addition of a radical to an unsaturated bond | Mild reaction conditions | Potential for competing side reactions, stereocontrol |

Reductive Amination and Catalytic Hydrogenation Pathways for Piperidine Ring Synthesis

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidine precursors. chemrxiv.org This reaction involves the condensation of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine. purdue.edu For the synthesis of this compound, a precursor such as a 1,5-dicarbonyl compound could undergo a double reductive amination with methylamine (B109427) to form the piperidine ring. nih.gov

Catalytic hydrogenation of pyridine (B92270) derivatives is another classical and effective method for obtaining the piperidine core. rsc.org A suitably substituted pyridine, such as 3-butyl-4-phenyl-1-methylpyridinium salt, can be reduced to the corresponding piperidine. rsc.org This reduction can be achieved using various catalysts, such as platinum, palladium, or rhodium, under a hydrogen atmosphere. The conditions of the hydrogenation can influence the stereochemical outcome of the reaction.

Stereoselective Synthesis of Piperidin-4-ol Derivatives

Achieving the desired three-dimensional arrangement of substituents on the piperidine ring is a critical aspect of the synthesis of this compound. This requires precise control over the formation of the stereocenters at the C3 and C4 positions.

Diastereoselective Control in the Formation of C3- and C4-Substituted Piperidin-4-ols (e.g., concerning the 3-butyl group)

The relative stereochemistry between the 3-butyl group and the 4-hydroxyl and 4-phenyl groups is a key challenge. In the Grignard addition to a 3-butyl-4-piperidone, the incoming phenyl group can approach the carbonyl from two different faces, leading to the formation of two diastereomers. The facial selectivity is influenced by the conformation of the piperidone ring and the steric hindrance imposed by the existing substituents, including the 3-butyl group. rsc.org Generally, the incoming nucleophile will preferentially attack from the less hindered face, which often corresponds to an equatorial attack on a chair-like conformation of the piperidone ring. nih.gov

Prins and carbonyl-ene cyclizations of 4-aza-1,7-dienes can also be employed to synthesize 3,4-disubstituted piperidines with good diastereoselectivity. rsc.orgresearchgate.netrsc.org The stereochemical outcome of these reactions can often be controlled by the choice of Lewis or Brønsted acid catalyst, allowing for the selective formation of either cis or trans isomers. rsc.orgrsc.org

Table 3: Diastereoselective Methods for 3,4-Disubstituted Piperidine Synthesis

| Method | Catalyst | Typical Diastereoselectivity | Reference |

| Grignard addition to 3-alkyl-4-piperidone | - | Mixture of diastereomers, often with a preference for equatorial attack | rsc.org |

| Carbonyl-ene cyclization | MeAlCl₂ | >200:1 (trans) | researchgate.net |

| Prins cyclization | Concentrated HCl | >98:2 (cis) | rsc.org |

Application of Chiral Auxiliaries and Asymmetric Catalysis in Piperidine Synthesis

To achieve enantioselective synthesis of this compound, either a chiral auxiliary or an asymmetric catalyst can be employed.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. lookchem.com After the desired stereocenter(s) have been established, the auxiliary is removed. For example, a chiral auxiliary could be attached to the nitrogen atom of a piperidone precursor to influence the facial selectivity of the Grignard addition. nih.gov Evans' oxazolidinones are well-known chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. lookchem.com

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemistry of a reaction. whiterose.ac.uk This approach is often more efficient than the use of stoichiometric chiral auxiliaries. For the synthesis of chiral piperidines, asymmetric versions of the Aza-Heck reaction, radical cyclizations, and reductive aminations have been developed. nih.gov For instance, a chiral phosphoric acid can catalyze an intramolecular asymmetric aza-Michael cyclization to produce enantioenriched piperidines. nih.gov Similarly, chiral copper catalysts have been shown to be effective in the enantioselective synthesis of 2,3-cis-disubstituted piperidines.

Derivatization and Structural Modification of the this compound Core

The 4-phenylpiperidin-4-ol (B156043) scaffold is a key structural motif found in a variety of biologically active compounds. wikipedia.orgbeilstein-journals.org Its rigid framework allows for the precise spatial orientation of substituents, making it a versatile core for chemical modification. The derivatization of the this compound core can be systematically approached by modifying three key regions of the molecule: the piperidine nitrogen, the phenyl moiety, and the 3-position butyl substituent. These modifications are crucial for exploring the structure-activity relationships (SAR) of this class of compounds and for optimizing their properties.

N-Alkylation and N-Acylation Strategies for Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a primary site for structural modification. While the parent compound is N-methylated, creating analogs with different N-substituents can be achieved through various N-alkylation and N-acylation strategies, typically starting from the N-demethylated precursor, 3-butyl-4-phenylpiperidin-4-ol.

N-Alkylation: The introduction of novel alkyl groups onto the piperidine nitrogen can be accomplished using several standard synthetic methods. A common approach involves the reaction of the secondary amine with an alkyl halide. To favor monoalkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkylating agent (e.g., alkyl bromide or iodide) can be added slowly to a solution of the piperidine in a suitable solvent like anhydrous acetonitrile. researchgate.net

Alternatively, the reaction can be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common conditions include using potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in DMF can be employed, which first deprotonates the piperidine nitrogen to form a more nucleophilic piperidide anion before the addition of the alkylating agent. researchgate.net

N-Acylation: N-acylation introduces an acyl group, which can alter the electronic properties and hydrogen bonding capacity of the nitrogen atom. This transformation is typically achieved by treating the N-demethylated piperidine core with an acylating agent in the presence of a base. Acyl chlorides (R-COCl) or sulfonyl chlorides (R-SO2Cl) are common reagents used for this purpose, with a tertiary amine base like triethylamine (B128534) serving to scavenge the generated acid. nih.gov This reaction can be used to introduce a wide variety of substituents, from simple acetyl groups to more complex moieties.

| Reagent Type | Example Reagent | Base / Solvent | Product |

| Alkyl Halide | n-Propyl Iodide | K2CO3 / DMF | N-propyl analog |

| Acyl Chloride | Acetyl Chloride | Triethylamine | N-acetyl analog |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Triethylamine | N-benzenesulfonyl analog |

Regioselective Functionalization of the Phenyl Moiety

Modification of the phenyl ring at the C4-position of the piperidine core is another key strategy for generating structural diversity. The goal is to regioselectively introduce substituents at the ortho, meta, or para positions of the phenyl group.

Standard electrophilic aromatic substitution reactions can be employed, where the existing alkylpiperidine substituent would act as an ortho-, para-director. However, achieving high regioselectivity can be challenging due to potential steric hindrance from the bulky piperidine ring.

A more precise and widely used approach for regioselective functionalization is through transition-metal-catalyzed cross-coupling reactions. This strategy typically begins with a precursor where the phenyl ring is substituted with a halide (e.g., bromine or iodine) at a specific position. Using palladium catalysts, such as Palladium-tetrakis(triphenylphosphine) (Pd(PPh3)4), this halogenated precursor can undergo Suzuki coupling with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds. nih.gov This method allows for the controlled installation of a wide range of substituents on the phenyl ring. For instance, studies on para-substituted 4-phenylpiperidines have been conducted to evaluate their biological activities, highlighting the importance of this position for modification. nih.gov

| Reaction Type | Catalyst | Coupling Partner | Resulting Substituent |

| Suzuki Coupling | Pd(PPh3)4 | Arylboronic acid | Aryl group |

| Heck Coupling | Palladium(II) acetate | Alkene | Alkenyl group |

| Buchwald-Hartwig Amination | Palladium catalyst | Amine | Amino group |

Introduction and Modification of the 3-Butyl Substituent

The introduction and subsequent modification of the alkyl group at the 3-position of the piperidine ring represent a more complex synthetic challenge. The synthesis of 3-alkylpiperidines often requires multi-step sequences.

One established method for the regioselective alkylation of the 3-position involves the formation of an enamine or an enamide intermediate from the piperidine core. For example, piperidine can be converted to Δ1-piperideine, which can then be deprotonated with a strong base like lithium diisopropylamide to form the corresponding enamide anion. This nucleophilic intermediate can then react with an alkyl halide, such as butyl bromide, to introduce the alkyl group at the 3-position. odu.edu The resulting 3-butyl-Δ1-piperideine can then be reduced to yield the desired 3-butylpiperidine. odu.edu

Alternatively, synthetic strategies that construct the piperidine ring itself can be designed to incorporate the 3-butyl substituent from the outset. Complex multi-component reactions, such as the vinylogous Mannich reaction, have been developed to assemble highly substituted piperidines stereoselectively, offering a potential route to this core structure. rsc.org

Mechanistic Biological Investigations in Vitro and Pre Clinical Models of 3 Butyl 1 Methyl 4 Phenylpiperidin 4 Ol and Its Derivatives

Receptor Binding and Ligand-Target Interaction Profiling

The 4-phenylpiperidine (B165713) scaffold, a core structure of 3-butyl-1-methyl-4-phenylpiperidin-4-ol, is a versatile pharmacophore that interacts with a wide range of biological targets. researchgate.netresearchgate.net Derivatives of this scaffold have been extensively studied to understand their structure-activity relationships (SAR) at various receptors. The nature and position of substituents on the piperidine (B6355638) ring and the N-substituent significantly influence binding affinity, efficacy, and selectivity. nih.govacs.orgnih.gov

The functional activity of 4-phenylpiperidine derivatives at opioid receptors is commonly determined using [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding, providing a measure of the compound's efficacy (the ability to produce a response) and potency (the concentration required to produce an effect). nih.govacs.org

Studies on analogs of this compound reveal complex structure-activity relationships. For instance, the presence and nature of alkyl substituents at the 3- and 4-positions of the piperidine ring are critical determinants of opioid receptor activity. nih.govacs.org While the N-methyl parent compound of a related series, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is a pure opioid receptor antagonist, replacing the 4-methyl group with a larger substituent like a propyl group can introduce mixed agonist-antagonist properties. nih.govacs.org Specifically, N-methyl-trans-3-methyl-4-propyl-4-(3-hydroxylphenyl)piperidine demonstrates both agonist and antagonist effects. nih.govacs.org

The efficacy and selectivity of these compounds are highly dependent on the specific opioid receptor subtype (μ, δ, or κ). For example, in one study, the compound (-)-RTI5989-54, a 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino] derivative, was shown to be a selective, full agonist at the delta (δ) opioid receptor in [³⁵S]GTPγS binding assays. nih.gov Another analog, 6a (3-(1,4-Dimethylpiperidin-4-yl)phenol), was found to be a weak partial agonist at the δ-opioid receptor but an antagonist at the μ- and κ-opioid receptors. nih.gov These findings highlight that subtle structural modifications to the 4-phenylpiperidine core can dramatically alter the pharmacological profile from pure antagonism to partial or full agonism at different opioid receptor subtypes. nih.govacs.org

Table 1: Opioid Receptor Activity of Selected 4-Phenylpiperidine Analogs in [³⁵S]GTPγS Assays This table presents data for illustrative analogs to infer the potential properties of this compound.

| Compound | Receptor Subtype | Activity Profile | Ke (nM) or ED₅₀ (nM) | Emax (%) |

|---|---|---|---|---|

| Compound 2a (N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine) | μ (mu) | Antagonist | 29.3 | No agonist activity |

| δ (delta) | Antagonist | 681 | No agonist activity | |

| κ (kappa) | Antagonist | 134 | No agonist activity | |

| Compound 6a (3-(1,4-Dimethylpiperidin-4-yl)phenol) | μ (mu) | Antagonist | 974 | Weak agonist |

| δ (delta) | Partial Agonist | ED₅₀ = 8300 | 64 | |

| κ (kappa) | Antagonist | 477 | Weak agonist | |

| (-)-RTI5989-54 | δ (delta) | Full Agonist | - | Full efficacy |

Data sourced from studies on related piperidine derivatives. nih.govnih.gov

The melanocortin-4 receptor (MC4R), a G protein-coupled receptor involved in energy homeostasis and appetite regulation, is a key target for 4-phenylpiperidine derivatives. researchgate.netmdpi.com Agonism at the MC4R is considered a promising strategy for therapeutic development. nih.govpalatin.com Structure-activity relationship studies have focused on the piperidine core, identifying that various alkyl substituents can yield compounds with good affinity and functional potency at the MC4R. nih.gov

The development of nonpeptide small molecule ligands based on substituted urea (B33335) or oxopiperazine cores has provided insight into the requirements for MC4R agonism. acs.orgcolab.ws For instance, studies on 1,3,4-trisubstituted 2-oxopiperazine-based agonists revealed that while smaller or branched alkyl groups at the 3-position reduced binding affinity, a propyl analog maintained potency equivalent to the lead compound. colab.ws This suggests that a butyl group, as in this compound, could be well-tolerated and potentially confer potent agonist activity at the MC4R. The SAR for another series identified that aliphatic or saturated cyclic amines at the R1 position, bulky aromatic groups at the R2 position, and a benzyl (B1604629) group at the R3 position resulted in selectivity for the mMC4R over the mMC3R. acs.org

The 4-phenylpiperidine structure is also found in compounds that interact with monoamine transporters, including those for serotonin (B10506) (5-HT) and dopamine (B1211576) (DA). nih.govnih.gov Studies on a series of meperidine analogs, which share the 4-phenylpiperidine core, have shown that these compounds can bind to both dopamine and serotonin transporters (DAT and SERT). nih.gov

The affinity and selectivity for these transporters are heavily influenced by substituents on the phenyl ring. nih.gov In general, meperidine and its analogs tend to be more selective for SERT over DAT. nih.gov For example, the 3,4-dichloro derivative of one series was the most potent ligand for DAT binding, whereas a 2-naphthyl derivative showed the highest potency and selectivity for SERT. nih.gov Research on other phenylpiperidines, such as N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs, has also demonstrated competitive and reversible inhibition of dopamine uptake. nih.gov N-methyl-4-phenylpiperidine was found to be a more potent inhibitor of dopamine uptake than MPTP itself. nih.gov This indicates that this compound and its derivatives have the potential to modulate dopaminergic and serotonergic systems by interacting with their respective transporters.

The P2Y₁₄ receptor, a Gᵢ protein-coupled receptor activated by UDP-sugars, is a target in inflammatory diseases. nih.gov A known high-affinity P2Y₁₄ antagonist, PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid), features a 4-phenylpiperidine moiety, highlighting the importance of this scaffold for activity at this receptor. nih.govacs.org

Enzyme Modulation and Inhibition Studies

Beyond receptor-mediated signaling, derivatives containing the phenylpiperidine scaffold have been investigated for their ability to modulate enzyme activity.

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes anandamide. nih.govrsc.org Inhibition of NAPE-PLD is a strategy for modulating the endocannabinoid system. nih.gov

While direct studies on this compound are not prevalent, research on other inhibitors reveals the potential role of its structural components. A potent and selective NAPE-PLD inhibitor, LEI-401, incorporates a (S)-3-phenylpiperidine moiety in its structure. nih.govximbio.com This suggests that the phenylpiperidine group can fit within the enzyme's binding site. Another series of inhibitors based on a quinazoline (B50416) sulfonamide scaffold demonstrated that a 4-pyridyl-phenyl moiety is located within a hydrophobic cavity of the enzyme. nih.govescholarship.org Replacing the phenyl ring with a flexible n-propyl chain or the pyridyl ring with an n-butyl chain resulted in a complete loss of activity, indicating a requirement for specific aromatic and structural features for binding and inhibition. nih.gov The mechanism of inhibition for some of these compounds has been characterized as uncompetitive, where the inhibitor binds to the enzyme-substrate complex. nih.govescholarship.org

Investigation of Other Relevant Enzymatic Targets (e.g., DNA Gyrase, Lanosterol (B1674476) 14 α-demethylase)

While direct studies on this compound are limited, research into the broader class of piperidine derivatives suggests potential interactions with key enzymatic targets in microorganisms.

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition is a key mechanism for several antibiotics. Certain piperidine-containing compounds have been identified as inhibitors of this enzyme. For instance, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, indicating that the piperidine scaffold can be effective in this regard. researchgate.net This suggests that 4-phenylpiperidine derivatives could also exhibit antibacterial activity through the inhibition of DNA gyrase.

Lanosterol 14 α-demethylase: This enzyme is a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi and is a primary target for azole antifungal drugs. wikipedia.orgnih.gov Inhibition of this enzyme disrupts the fungal cell membrane integrity. Natural products containing piperidine alkaloids, such as those found in Piper species, have demonstrated antifungal activity through the inhibition of lanosterol 14 α-demethylase. academicjournals.org This raises the possibility that synthetic piperidine derivatives, including this compound, may also exert antifungal effects by targeting this enzyme.

Cellular Pathway Modulation in In Vitro Models

The effects of this compound and its analogs on cellular pathways have been investigated, particularly in the context of cancer cell proliferation and apoptosis.

Studies on Apoptosis Induction and Antiproliferative Effects in Cell Lines (e.g., HCT-116, HL-60)

The 4-phenylpiperidin-4-ol (B156043) structural unit is a key component of the antidiarrheal drug loperamide (B1203769), which has also been investigated for its antiproliferative properties. Studies on loperamide analogs have demonstrated their ability to inhibit the growth of human colon cancer (HCT-116) and promyelocytic leukemia (HL-60) cell lines. researchgate.net

Research has shown that the N-substituents on the 4-arylpiperidin-4-ol core play a crucial role in their antiproliferative activity. For instance, N-diphenylpropanol analogs of loperamide exhibited potent antiproliferative effects and were found to activate caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net This suggests that derivatives of 4-phenylpiperidine, such as this compound, may induce apoptosis in cancer cells. The antiproliferative activity of these compounds appears to be dependent on the nature of the substituent at the nitrogen atom of the piperidine ring. researchgate.net

| Compound/Analog | Cell Line | Observed Effect |

|---|---|---|

| Loperamide Analogs (N-diphenylpropanol) | HCT-116 (Colon Cancer) | Potent antiproliferative activity |

| Loperamide Analogs (N-diphenylpropanol) | HL-60 (Leukemia) | Potent antiproliferative activity |

| Loperamide Analogs | - | Activation of caspase-3 |

Analysis of Intracellular Signaling Cascades Activated or Inhibited by the Compound

The 4-phenylpiperidine scaffold is a common feature in molecules that interact with various receptors and signaling pathways. While direct evidence for this compound is scarce, related compounds offer insights into potential mechanisms.

A structurally similar compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), has been shown to be a selective allosteric agonist of the muscarinic M1 receptor. Its activation of this receptor leads to the stimulation of inositol (B14025) phosphate (B84403) accumulation and intracellular calcium mobilization. wikipedia.org This indicates that compounds with this core structure can modulate intracellular signaling through G-protein coupled receptors.

Furthermore, the piperidine ring is present in molecules that can influence key signaling pathways implicated in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. For example, morphine, which contains a piperidine moiety, has been shown to stimulate Akt phosphorylation. nih.gov Additionally, activation of the kappa opioid receptor, a target for some piperidine derivatives, can lead to the phosphorylation of p38 MAP kinase. nih.gov These findings suggest that 4-phenylpiperidine derivatives could potentially modulate these critical cellular signaling cascades.

Mechanistic Insights into Antimicrobial Activity (e.g., lipid absorption modulation)

The antimicrobial properties of piperidine derivatives have been documented, with various proposed mechanisms of action. academicjournals.orgmdpi.comresearchgate.net One notable mechanism involves the inhibition of bacterial efflux pumps. Piperine, a well-known alkaloid containing a piperidine ring, has been shown to potentiate the activity of antibiotics like ciprofloxacin (B1669076) against Staphylococcus aureus by inhibiting efflux pumps. nih.gov This action leads to an increased intracellular concentration of the antibiotic, overcoming a common mechanism of bacterial resistance.

While the specific modulation of lipid absorption by this compound has not been detailed, the lipophilic nature of many piperidine derivatives suggests potential interactions with bacterial cell membranes, which could indirectly affect processes such as lipid uptake. The antibacterial activity of piperidine compounds is influenced by the nature of the substituents on the piperidine ring. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Characterization for Mechanistic Understanding

The pharmacokinetic properties of a compound are crucial for its potential therapeutic efficacy. In vitro ADME studies provide early insights into these characteristics.

Plasma and S9 Stability Studies

The stability of a compound in plasma and in the presence of liver S9 fractions (which contain a mixture of cytosolic and microsomal enzymes) is a key indicator of its metabolic fate. nih.gov Studies on various piperidine and piperazine (B1678402) derivatives have been conducted to assess their metabolic stability.

For instance, in vitro metabolic stability assays using liver microsomes have been employed to evaluate the half-life of piperidine-derived compounds. waocp.org The stability can be significantly influenced by the substituents on the piperidine ring. For example, the introduction of an aromatic moiety can improve microsomal stability compared to cycloalkyl substituents. waocp.org

| Parameter | In Vitro System | Purpose | Key Findings for Related Compounds |

|---|---|---|---|

| Plasma Stability | Plasma from various species | Assess degradation by plasma enzymes | Stability is structure-dependent |

| S9 Stability | Liver S9 fractions | Evaluate Phase I and Phase II metabolism | Substituents on the piperidine ring influence metabolic rate |

Membrane Permeability Assessment using In Vitro Cell Models (e.g., MDCK-MDR1 cells)

The ability of a compound to permeate biological membranes is a critical determinant of its pharmacokinetic profile and its capacity to reach its target site of action, particularly within the central nervous system (CNS). For compounds like this compound and its derivatives, which are structurally related to opioids that target the CNS, assessing membrane permeability and interaction with efflux transporters is a key step in preclinical evaluation.

Detailed Research Findings

However, the general methodology for such an investigation is well-established. The MDCK-MDR1 cell line is a widely used in vitro model to predict the blood-brain barrier (BBB) penetration of drug candidates. These cells form a polarized monolayer with tight junctions and are engineered to overexpress human P-glycoprotein (P-gp), a primary efflux transporter at the BBB that actively pumps a wide range of xenobiotics out of the brain. By measuring the transport of a compound across this cell monolayer in both directions—from the apical (blood side) to the basolateral (brain side) and vice versa—researchers can determine its passive permeability and whether it is a substrate for P-gp.

The primary readouts from this assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Apparent Permeability Coefficient (Papp): This value quantifies the rate at which a compound crosses the cell monolayer. A high Papp value in the apical-to-basolateral (A-B) direction is generally indicative of good passive membrane permeability.

Efflux Ratio (ER): This is calculated by dividing the Papp value in the basolateral-to-apical (B-A) direction by the Papp value in the A-B direction. An efflux ratio significantly greater than 2 is a strong indication that the compound is actively transported out of the cells by an efflux pump, most notably P-gp in the case of the MDCK-MDR1 model. This suggests that the compound's ability to cross the BBB in vivo may be limited.

For a hypothetical derivative of the 4-phenylpiperidine series, the investigation would involve incubating the compound with the MDCK-MDR1 cell monolayer and measuring its concentration in the donor and receiver compartments over time using a sensitive analytical method like LC-MS/MS. The experiment would typically include control compounds with known permeability and P-gp substrate characteristics to validate the assay performance.

While specific data for this compound is absent, studies on related opioid structures, such as meperidine analogues, have shown that modifications to the N-substituent on the piperidine ring can significantly influence P-gp substrate activity. For instance, some N-phenylalkyl analogues of normeperidine were found to be P-gp substrates, while others with different chain lengths were not, highlighting the subtle structural determinants of P-gp recognition.

Data Tables

As no specific experimental values were found for this compound or its derivatives in the scientific literature, the following tables are presented as illustrative examples of how such data would be structured.

Table 1: Hypothetical Bidirectional Permeability of this compound in MDCK-MDR1 Cells

| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | P-gp Substrate |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Control: Propranolol (High Permeability) | 25.0 | 24.5 | 0.98 | No |

| Control: Digoxin (P-gp Substrate) | 0.5 | 15.0 | 30.0 | Yes |

Table 2: Hypothetical Permeability Data for a Series of 4-Phenylpiperidin-4-ol Derivatives

| Compound Name | R-Group at N1 | R-Group at C3 | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (ER) |

| Derivative A | Methyl | Propyl | Data not available | Data not available |

| Derivative B | Methyl | Butyl | Data not available | Data not available |

| Derivative C | Ethyl | Butyl | Data not available | Data not available |

These tables underscore the current gap in publicly available data for the specific compound , while providing a clear framework for how such findings would be presented to assess membrane permeability and efflux liability.

Computational Chemistry and in Silico Modeling of 3 Butyl 1 Methyl 4 Phenylpiperidin 4 Ol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. cuny.edu These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of the electronic environment of 3-butyl-1-methyl-4-phenylpiperidin-4-ol, predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine its most stable three-dimensional arrangement, known as the ground state optimization. researchgate.netresearchgate.net This process minimizes the energy of the molecule to predict its most likely conformation.

Once the geometry is optimized, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comchalcogen.ro The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For piperidine (B6355638) derivatives, these calculations provide insight into their potential for charge transfer interactions within a biological system. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Piperidine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -3.7552 |

| ELUMO | 2.5897 |

| HOMO-LUMO Gap (ΔE) | 6.3449 |

Note: This data is illustrative for a related piperidine compound and not specific to this compound. The values are based on DFT calculations reported for similar structures. chalcogen.ro

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further characterize the reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are crucial for predicting how this compound might interact with other molecules, including biological macromolecules. nih.gov

Table 2: Representative Global Reactivity Descriptors for a Piperidine Derivative

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.58275 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 3.17245 eV |

| Chemical Softness (S) | 1/η | 0.31521 eV-1 |

| Electrophilicity Index (ω) | μ2/2η | 0.0534 eV |

Note: These values are illustrative and calculated from the representative HOMO/LUMO energies in Table 1. They are not specific experimental or calculated values for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is calculated using DFT and is invaluable for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (usually colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, indicating these as potential sites for hydrogen bonding. The phenyl ring would exhibit a mixed potential, while the hydrogen atoms would show positive potential. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a potential drug molecule (the ligand) might bind to a protein target.

Molecular docking studies on derivatives of 4-arylpiperidines have explored their potential to interact with various protein targets. nih.gov The initial step in a docking study is to identify the binding site of the target protein. This is often a pocket or groove on the protein surface that is complementary in shape and chemical properties to the ligand.

DNA Gyrase: This bacterial enzyme is a validated target for antibacterial drugs. nih.govekb.eg Docking studies with piperidine derivatives aim to identify interactions within the ATP-binding site of the GyrB subunit, which can inhibit the enzyme's function and lead to bacterial cell death. researchgate.netjddtonline.info

Lanosterol (B1674476) 14 α-demethylase (CYP51): A key enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.govnih.gov It is a major target for antifungal agents. researchgate.netbiointerfaceresearch.com Docking simulations can predict how piperidine derivatives might bind to the active site of CYP51, potentially disrupting sterol production. researchgate.net

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular response to oxidative stress. pcbiochemres.commdpi.com Inhibiting the interaction between KEAP1 and NRF2 is a therapeutic strategy for diseases associated with oxidative stress. nih.govchemrxiv.orgnih.gov Docking can elucidate how compounds might bind to the Kelch domain of KEAP1, preventing the degradation of NRF2.

M1R (Muscarinic Acetylcholine Receptor M1) and DRD2 (Dopamine Receptor D2): These receptors are important targets in the central nervous system. Molecular modeling of piperidine derivatives has been used to predict their binding modes within the active sites of these receptors, which is relevant for the development of treatments for neurological and psychiatric disorders. tandfonline.comresearchgate.net

Once a binding site is identified, docking algorithms generate numerous possible binding poses of the ligand within the site. These poses are then scored based on a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction. nih.gov The best-ranked poses provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. tandfonline.com

Table 3: Illustrative Molecular Docking Results for Piperidine Derivatives with Various Protein Targets

| Protein Target | PDB ID | Illustrative Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| DNA Gyrase B (S. aureus) | 2XCT | -10.1 | Asp79, Gly83, Ile84 |

| Lanosterol 14 α-demethylase (C. albicans) | 5V5Z | -9.5 | Tyr132, His377, Phe463 |

| KEAP1 | 4L7B | -8.2 | Arg415, Ser508, Ser602 |

| Dopamine (B1211576) Receptor D2 (DRD2) | 6CM4 | -9.8 | Asp114, Ser193, Phe389 |

Note: This table presents illustrative data from docking studies of various piperidine derivatives against the specified targets. The binding energies and interacting residues are examples and not specific to this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Stability in Biological Environments

Molecular dynamics (MD) simulations offer a powerful method to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and stability in various environments, such as in aqueous solution or within a protein binding pocket. By simulating the atomic motions of the system over time, MD can reveal the accessible conformations of a molecule and the energetic landscape that governs transitions between them.

For molecules like this compound, MD simulations can elucidate how the piperidine ring, the butyl group, and the phenyl group orient themselves in relation to one another. This is critical as the three-dimensional shape of the molecule dictates its ability to bind to a biological target. A study on aryl formyl piperidine derivatives, for instance, utilized MD simulations to explore their binding modes and inhibitory mechanisms. mdpi.com The simulations revealed significant conformational changes in both the ligand and the target protein upon binding, highlighting the importance of molecular flexibility. mdpi.com

In a typical MD simulation of this compound, the molecule would be placed in a simulated biological environment (e.g., a box of water molecules with physiological ion concentrations). The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds. Analysis of these trajectories can provide information on:

Intramolecular Interactions: Hydrogen bonding and other non-covalent interactions within the molecule that stabilize certain conformations.

Solvent Interactions: How the molecule interacts with the surrounding water molecules, which influences its solubility and stability.

By understanding the conformational preferences and flexibility of this compound, researchers can better predict its biological activity and design derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized.

For a series of derivatives of this compound, a QSAR study would involve several key steps:

Data Set Collection: A series of compounds with known biological activities (e.g., binding affinity to a receptor) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms like neural networks, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists successfully used a neural network approach to correlate molecular descriptors with analgesic activity. nih.govdaneshyari.com This model was able to predict the activity of new compounds and helped in the development of a pharmacophore model, which is a three-dimensional arrangement of essential features for biological activity. nih.govdaneshyari.com Such an approach could be applied to derivatives of this compound to guide the synthesis of more potent and selective compounds.

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the target. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and binding to hydrophobic pockets. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

This table presents examples of descriptor types used in QSAR modeling and their general relevance to biological activity.

In Silico Prediction of Mechanistic ADME Properties (e.g., theoretical membrane permeability)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico methods for predicting ADME properties are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For this compound, various ADME properties can be predicted using computational models. Theoretical membrane permeability, for instance, is a key parameter that determines how well a compound can be absorbed from the gut and penetrate biological barriers like the blood-brain barrier. This can be estimated based on physicochemical properties such as lipophilicity (LogP) and the number of hydrogen bond donors and acceptors.

Several computational studies on piperidine and piperazine (B1678402) derivatives have demonstrated the utility of in silico ADME predictions. researchgate.netnih.govresearchgate.net These studies often calculate a range of properties to assess the "drug-likeness" of the compounds, including adherence to established rules like Lipinski's Rule of Five.

| ADME Property | In Silico Prediction Method | Importance in Drug Development |

| Aqueous Solubility | Models based on LogP and topological descriptors. | Affects absorption and formulation. |

| Intestinal Absorption | Based on physicochemical properties and structural motifs. | Determines oral bioavailability. |

| Blood-Brain Barrier Permeability | Calculated from molecular size, polarity, and lipophilicity. | Crucial for CNS-acting drugs. |

| Plasma Protein Binding | QSAR models based on lipophilicity and electronic properties. | Influences the free concentration of the drug. |

| Metabolism (CYP Inhibition) | Docking studies and machine learning models. | Predicts potential drug-drug interactions. nih.gov |

This table summarizes key ADME properties, the in silico methods used for their prediction, and their significance in the drug development process.

By employing these in silico tools, researchers can gain a comprehensive understanding of the potential of this compound and its derivatives as drug candidates, enabling more focused and efficient experimental studies.

Advanced Analytical and Spectroscopic Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-butyl-1-methyl-4-phenylpiperidin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement. The stereochemistry of substituted piperidines, such as the relative orientation of the butyl and phenyl groups, can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations. nih.govrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum would provide initial information on the number and types of protons present. Key expected signals would include those for the N-methyl group, the butyl chain protons, the piperidine (B6355638) ring protons, and the aromatic protons of the phenyl group. The chemical shifts and multiplicities of the piperidine ring protons are particularly important for determining the ring conformation and the relative stereochemistry of the substituents. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, including the quaternary carbon at the 4-position bearing the hydroxyl and phenyl groups. The chemical shifts would be indicative of the electronic environment of each carbon.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity within the butyl group and along the piperidine ring backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together the entire molecular framework, for instance, by showing correlations from the N-methyl protons to the adjacent piperidine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For this compound, NOESY is critical for determining the stereochemical relationship between the substituent at the 3-position (butyl group) and the substituents at the 4-position (phenyl and hydroxyl groups). For example, an NOE between the proton at C3 and the phenyl protons would suggest a cis relationship.

Illustrative NMR Data Tables:

The following data is a hypothetical representation based on known chemical shifts for similar piperidine structures.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.25-7.45 | m | 5H | Phenyl-H |

| 4.95 | s | 1H | OH |

| 3.10-3.20 | m | 1H | Piperidine-H2eq |

| 2.85-2.95 | m | 1H | Piperidine-H6eq |

| 2.40 | s | 3H | N-CH₃ |

| 2.20-2.30 | m | 1H | Piperidine-H3 |

| 1.80-2.10 | m | 4H | Piperidine-H2ax, H5, H6ax |

| 1.20-1.60 | m | 6H | Butyl-CH₂ x 3 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.0 | Phenyl-C (quaternary) |

| 128.5 | Phenyl-C (ortho) |

| 127.8 | Phenyl-C (meta) |

| 126.5 | Phenyl-C (para) |

| 75.5 | Piperidine-C4 |

| 60.2 | Piperidine-C2 |

| 55.8 | Piperidine-C6 |

| 48.5 | Piperidine-C3 |

| 46.1 | N-CH₃ |

| 35.4 | Piperidine-C5 |

| 32.1 | Butyl-CH₂ |

| 28.7 | Butyl-CH₂ |

| 22.9 | Butyl-CH₂ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₁₆H₂₅NO), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: Expected HRMS Data

| Ion Formula | Calculated m/z |

|---|

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rhhz.net This technique is invaluable for assessing the purity of the synthesized compound and for analyzing complex reaction mixtures. nih.gov By monitoring the elution of the compound and its corresponding mass spectrum, impurities can be identified and quantified.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) would reveal characteristic fragmentation pathways. For cyclic amines like piperidines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. libretexts.orgmiamioh.edu The loss of the butyl group, the phenyl group, and a water molecule from the tertiary alcohol are also expected fragmentation events.

Table 4: Plausible Mass Spectrometry Fragmentation Data (ESI-MS/MS)

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 248.2 | 230.2 | H₂O |

| 248.2 | 191.2 | C₄H₉ (Butyl radical) |

| 248.2 | 171.1 | C₆H₅ (Phenyl radical) |

| 248.2 | 158.1 | C₆H₅OH |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The spectrum of this compound is expected to show characteristic absorption bands. terrificscience.org

Expected Characteristic IR Absorptions:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding. wpmucdn.com

C-H Stretches: Absorptions just below 3000 cm⁻¹ would correspond to the sp³ C-H bonds of the piperidine and butyl groups. Absorptions just above 3000 cm⁻¹ would indicate the sp² C-H bonds of the phenyl ring.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: This absorption for the tertiary amine would typically appear in the 1000-1250 cm⁻¹ region.

C-O Stretch: The C-O stretch of the tertiary alcohol would be observed in the 1050-1200 cm⁻¹ range.

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~3400 (broad) | Medium-Strong | O-H (Alcohol) |

| ~3050 | Weak-Medium | C-H (Aromatic) |

| 2850-2960 | Strong | C-H (Aliphatic) |

| ~1600, ~1490, ~1450 | Medium | C=C (Aromatic Ring) |

| ~1100 | Medium | C-O (Tertiary Alcohol) |

Chiroptical Methods for Stereochemical Assignment (e.g., Specific Rotation, Circular Dichroism Spectroscopy)

Since this compound has two chiral centers (at C3 and C4), it can exist as a mixture of diastereomers and enantiomers. Chiroptical methods are essential for determining the absolute stereochemistry of a chiral molecule, provided a single enantiomer can be isolated.

Specific Rotation ([α]): If an enantiomerically pure sample is obtained, its specific rotation can be measured using a polarimeter. The sign (+ or -) and magnitude of the rotation are characteristic physical properties of that specific enantiomer.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum, particularly the Cotton effects associated with the electronic transitions of the phenyl chromophore, can often be correlated with the absolute configuration of nearby stereocenters through empirical rules or computational modeling. For piperidine derivatives, the stereochemistry can influence the observed CD spectrum. nih.gov

The synthesis of this compound would likely result in a racemic mixture of diastereomers. Separation of these isomers by chiral chromatography would be necessary before chiroptical analysis could be meaningfully performed on a single stereoisomer.

X-ray Crystallography for Definitive Solid-State Structure Determination of the Compound or its Co-crystals with Biological Targets

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-activity relationships of pharmacologically active compounds. To date, a specific crystal structure for This compound has not been reported in publicly accessible crystallographic databases.

However, the structural analysis of closely related piperidine derivatives offers valuable insights into the likely conformation and solid-state packing of this compound. For instance, the crystal structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one reveals key structural features that can be extrapolated to understand the target molecule. In this analogue, the piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered heterocyclic systems. The butyl group at the 3-position is found to be in an equatorial orientation, minimizing steric hindrance. researchgate.net

Detailed crystallographic data for this related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , has been determined and provides a model for the potential solid-state structure of This compound . The key crystallographic parameters for this analogue are presented in the table below.

Interactive Table: Crystallographic Data for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one

| Crystal Data | |

|---|---|

| Empirical Formula | C₂₁H₂₃F₂NO |

| Formula Weight | 343.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 5.4945(3) |

| b (Å) | 25.0707(13) |

| c (Å) | 12.9811(9) |

| α (°) | 90 |

| β (°) | 93.497(6) |

| γ (°) | 90 |

| Volume (ų) | 1784.83(18) |

| Z | 4 |

| Data Collection and Refinement | |

| Radiation type | Cu Kα |

| Wavelength (Å) | 1.54184 |

| Temperature (K) | 173 |

| Data Source: researchgate.net |

The study of co-crystals, where the target compound is crystallized with a biological target such as a receptor or enzyme, is a powerful extension of X-ray crystallography. This technique can elucidate the specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that are responsible for the compound's biological activity. While no co-crystal structures involving This compound have been reported, the structural information from analogues is instrumental in computational docking studies to predict its binding mode with various biological targets. These in-silico models, informed by the foundational principles of molecular geometry and intermolecular interactions observed in related crystal structures, guide the rational design of more potent and selective analogues.

Future Directions and Emerging Research Perspectives on 3 Butyl 1 Methyl 4 Phenylpiperidin 4 Ol Derivatives

Exploration of Novel Pharmacological Targets and Therapeutic Applications (pre-clinical)

Preclinical research into derivatives of the 4-phenylpiperidine (B165713) scaffold is actively expanding beyond traditional targets to uncover new therapeutic avenues. While these compounds have historical significance in opioid receptor research, current investigations are identifying their potential in other areas of the central nervous system and beyond.

A significant area of interest is the interaction of piperidine-based compounds with sigma receptors (σR). rsc.org These receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are implicated in a variety of cellular functions and are considered important targets for neurological and psychiatric disorders. Screening campaigns of in-house libraries containing piperidine-based compounds have led to the discovery of potent and selective σ1R ligands. rsc.orgnih.gov For instance, certain (4-phenylpiperidinyl)alkyl esters have demonstrated high affinity for sigma recognition sites, with some analogues showing Ki values in the nanomolar and even picomolar range. nih.gov One such derivative, 2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)-cyclopentanecarboxylate hydrochloride (RLH-033), showed a Ki of 50 pM for the σ1 site and high selectivity over various other receptors. nih.gov This line of research suggests potential applications for these derivatives in conditions where sigma receptor modulation is beneficial.

Furthermore, piperidine (B6355638) derivatives are being investigated as potential multi-receptor atypical antipsychotics. nih.gov Research has focused on synthesizing derivatives that interact with a combination of dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.gov One promising coumarin-piperidine derivative demonstrated high affinity for these key receptors while having low affinity for others associated with side effects like weight gain (5-HT2C, H1) and cardiac issues (hERG channels). nih.gov In preclinical animal models, this compound was effective in behavioral assays relevant to psychosis without inducing catalepsy, a common side effect of older antipsychotics. nih.gov

Computational studies have also pointed towards the potential of piperidine-based derivatives as inhibitors of enzymes relevant to Alzheimer's disease, such as cholinesterases and monoamine oxidases. nih.gov These findings open up the possibility of developing novel treatments for neurodegenerative disorders from this chemical class.

Table 1: Preclinical Pharmacological Data for Selected Piperidine Derivatives

| Compound/Derivative Class | Target(s) | Key Findings | Potential Application | Reference(s) |

|---|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 Receptor (σ1R) | Potent σ1R agonist with high affinity (Ki = 3.2 nM). | Neurological/Psychiatric Disorders | rsc.orgnih.gov |

| 2-(4-phenylpiperidinyl)ethyl 1-(4-nitrophenyl)-cyclopentanecarboxylate (RLH-033) | Sigma-1 Receptor (σ1R) | Very high affinity (Ki = 50 pM) and selectivity for σ1R. | Tool for studying sigma receptor biology. | nih.gov |

| Coumarin-piperidine derivative (17m) | D2, D3, 5-HT1A, 5-HT2A | Multi-target receptor profile with favorable preclinical outcomes. | Schizophrenia | nih.gov |

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of 4-arylpiperidin-4-ol derivatives is undergoing a transformation driven by the principles of green chemistry. The goal is to develop methods that are not only efficient in terms of yield and purity but also environmentally benign, reducing waste and avoiding hazardous materials. mdpi.com

Traditional synthesis of these scaffolds often involves multi-step processes and the use of hazardous reagents like Grignard reagents or organolithium compounds under strictly controlled conditions. google.comresearchgate.net While effective, these methods present challenges for industrial-scale production and environmental sustainability. google.com

Emerging research highlights several greener alternatives. One promising approach is the use of solvent-free reaction conditions, such as the grindstone method. researchgate.net This mechanochemical technique has been successfully applied to the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes, yielding the desired products in good yields with simple workups. researchgate.net Another strategy involves the use of microwave-assisted synthesis, which can significantly accelerate reaction rates, improve selectivity, and increase yields, often in greener solvents or even solvent-free conditions. mdpi.com

Catalysis is another cornerstone of green synthetic development. The use of non-precious metal catalysts, such as those based on iron, copper, or nickel, is an attractive alternative to expensive and toxic heavy metals like palladium. mdpi.com For instance, iron-catalyzed reductive amination of ω-amino fatty acids has been developed as an efficient method for preparing piperidines. nih.gov Furthermore, novel processes using indium metal for the synthesis of 4-aryl 4-acyl piperidine derivatives have been described, aiming for a shorter, more scalable, and less hazardous synthetic scheme. google.com The development of cascade reactions, where multiple bond-forming events occur in a single pot, also represents a significant step towards efficiency and sustainability. scispace.com

Table 2: Comparison of Synthetic Methodologies for Piperidine Derivatives

| Methodology | Description | Advantages | Reference(s) |

|---|---|---|---|

| Traditional Synthesis | Often involves Grignard or organolithium reagents. | Well-established, effective for specific transformations. | google.comresearchgate.net |

| Grindstone Method | Solvent-free synthesis using mechanical grinding. | Eco-friendly, simple workup, good yields. | researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Faster reaction times, higher yields, enhanced selectivity. | mdpi.com |

| Novel Metal Catalysis | Employs metals like indium or iron catalysts. | Avoids hazardous reagents, potentially more scalable and cost-effective. | google.comnih.gov |

| Cascade Reactions | Multi-step synthesis in a single reaction vessel. | Increased efficiency, reduced waste and purification steps. | scispace.com |

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the design of piperidine derivatives is no exception. These computational tools offer a powerful means to accelerate the identification and optimization of new drug candidates in a more cost-effective and time-efficient manner. nih.gov

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are becoming indispensable. mdpi.com QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For piperidine-based derivatives, QSAR models have been used to identify key molecular descriptors that influence their inhibitory activity against targets like cholinesterases. nih.gov

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and crucial interactions. nih.gov For example, docking studies of piperidine-based ligands with the sigma-1 receptor have helped to rationalize their binding affinity and guide the design of more potent analogues. rsc.orgnih.gov These studies are often complemented by MD simulations, which provide a dynamic view of the ligand-receptor complex over time, revealing the stability of interactions and the influence of conformational changes. rsc.org

Elucidation of Broader Biological System Interactions and Network Pharmacology in Advanced Pre-clinical Models

The traditional "one molecule, one target" paradigm is increasingly being replaced by a more holistic network pharmacology approach. This perspective acknowledges that the therapeutic effect of a drug often arises from its interactions with multiple targets within a complex biological network. Derivatives of 3-butyl-1-methyl-4-phenylpiperidin-4-ol, with their ability to be modified to interact with various receptors, are well-suited for investigation using this framework.

The development of multi-receptor atypical antipsychotics is a prime example of this approach in action. nih.gov By designing compounds that simultaneously modulate dopamine and serotonin receptors, researchers aim to achieve a superior therapeutic effect with a better side-effect profile compared to more selective agents. nih.gov Network pharmacology seeks to map these interactions and understand their downstream consequences on cellular pathways.

Advanced preclinical models are crucial for these investigations. Beyond simple binding assays, researchers use cellular models to study functional outcomes, such as changes in signaling pathways or gene expression. Animal models are then used to investigate the compound's effect on complex behaviors and physiological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-butyl-1-methyl-4-phenylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine precursors. A common approach includes alkylation of the piperidine ring with butyl and methyl groups, followed by phenyl substitution. Catalytic hydrogenation or dearomatization using rhodium (I) complexes and pinacol borane can enhance diastereoselectivity . Solvent choice (e.g., ethanol, dichloromethane) and catalysts (e.g., Pd/Rh) are critical for optimizing yield (>70%) and purity (>95%). Reaction temperature (60–100°C) and time (12–24 hrs) must be tightly controlled to avoid side products .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (CHNO, theoretical MW: 247.3 g/mol).

- X-ray Crystallography : For absolute stereochemical assignment if crystalline derivatives are accessible .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Initial screening should focus on receptor-binding assays (e.g., dopamine or serotonin transporters) due to structural similarity to neuroactive piperidines . Use radioligand displacement assays (IC determination) and cell-based viability assays (MTT/PrestoBlue) to assess cytotoxicity. Dose-response curves (1 nM–100 µM) and statistical validation (n ≥ 3 replicates) are essential .

Advanced Research Questions

Q. How can synthetic diastereoselectivity be improved for this compound?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral catalysts (e.g., Rh(I)-BINAP complexes) or enzymatic resolution. Computational modeling (DFT) helps predict transition states to optimize steric and electronic effects. Green chemistry approaches, such as deep eutectic solvents, may enhance selectivity while reducing environmental impact .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols using:

- Positive Controls : Reference compounds (e.g., cocaine for DAT inhibition).

- Orthogonal Assays : Combine in vitro binding with functional assays (e.g., cAMP modulation).

- Meta-Analysis : Pool data from independent studies (minimum 5 datasets) to identify outliers and validate trends .

Q. How do substituent modifications (e.g., fluorine or hydroxyl groups) impact the compound’s pharmacokinetic profile?

- Methodological Answer : Fluorination at the 4-position increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability. Hydroxyl groups improve solubility but reduce metabolic stability. Use in vitro ADME assays:

- Microsomal Stability : Human liver microsomes (HLM) to estimate half-life.

- Caco-2 Permeability : Assess intestinal absorption potential.

- SAR Tables : Compare analogs (e.g., 4-F vs. 4-Cl substitutions) to quantify structure-activity trends .

Q. What advanced analytical techniques are required to characterize degradation products under stress conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.